

Impact of serum concentration on CCT 137690 activity

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Compound of Interest

Compound Name: CCT 137690

Cat. No.: B1683879

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Technical Support Center: CCT137690

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the Aurora kinase inhibitor, CCT137690.

Frequently Asked Questions (FAQs)

Q1: What is CCT137690 and what is its primary mechanism of action?

A1: CCT137690 is a potent, selective, and orally bioavailable pan-Aurora kinase inhibitor.^{[1][2][3]} It targets Aurora A, B, and C kinases, which are crucial regulators of mitosis.^[2] By inhibiting these kinases, CCT137690 disrupts key mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis.^{[1][3]} This leads to mitotic arrest, the formation of polyploid cells, and ultimately, apoptosis (programmed cell death) in cancer cells.^{[1][2][3]}

Q2: What are the key downstream effects of CCT137690 treatment in cancer cells?

A2: Treatment of cancer cells with CCT137690 leads to several observable downstream effects. Notably, it inhibits the phosphorylation of histone H3 at serine 10 (a substrate of Aurora B) and the autophosphorylation of Aurora A at threonine 288.^[2] In neuroblastoma cell lines with MYCN amplification, CCT137690 has been shown to decrease the expression of the MYCN oncoprotein.^[2] Furthermore, prolonged exposure can induce the expression of p53 and the pro-apoptotic protein BAX, along with cleavage of PARP, a hallmark of apoptosis.^[1]

Q3: In which cancer cell lines has CCT137690 shown anti-proliferative activity?

A3: CCT137690 has demonstrated broad anti-proliferative activity across a variety of human tumor cell lines. The half-maximal growth inhibition (GI_{50}) values are typically in the nanomolar range. For specific examples and GI_{50} values, please refer to the data tables below.

Troubleshooting Guide

Issue 1: Higher than expected IC_{50}/GI_{50} values in cell-based assays.

- Possible Cause: Interference from serum proteins in the cell culture medium.
 - Explanation: Small molecule inhibitors can bind to proteins present in fetal bovine serum (FBS) or other sera, most notably albumin. This binding reduces the effective concentration of the inhibitor available to act on the target cells, leading to an apparent decrease in potency (a rightward shift in the IC_{50} curve).
 - Troubleshooting Steps:
 - Quantify the Serum Effect: Perform a dose-response experiment comparing the activity of CCT137690 in your standard serum concentration (e.g., 10% FBS) with a low-serum (e.g., 1-2% FBS) or serum-free condition. A significant increase in potency in the low-serum/serum-free condition would confirm serum interference.
 - Optimize Serum Concentration: If your experimental endpoint and cell line health permit, reduce the serum concentration to the minimum required for the duration of the assay.
 - Consider Serum-Free Media: For short-term experiments (e.g., a few hours), it may be possible to conduct the assay in serum-free media. However, for longer-term assays (e.g., 72-hour proliferation assays), this may not be feasible due to effects on cell viability.
 - Use of Purified Albumin in Biochemical Assays: To confirm direct binding as the cause of interference in a cell-free context, you can perform a biochemical kinase assay with purified Aurora kinase and CCT137690 in the presence and absence of bovine serum albumin (BSA) or human serum albumin (HSA).

Issue 2: Inconsistent results between different experimental batches.

- Possible Cause 1: Variability in cell culture conditions.
 - Troubleshooting Steps:
 - Ensure that cells are in the logarithmic growth phase at the time of treatment.
 - Maintain consistent cell seeding densities.
 - Use a consistent passage number for your cells, as sensitivity to inhibitors can change with prolonged culturing.
- Possible Cause 2: Instability of the compound.
 - Troubleshooting Steps:
 - Prepare fresh dilutions of CCT137690 from a stock solution for each experiment.
 - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of CCT137690

Kinase	IC ₅₀ (μM)
Aurora A	0.015
Aurora B	0.025
Aurora C	0.019
FLT3	0.0025

Data sourced from reference[2]

Table 2: Anti-proliferative Activity (GI₅₀) of CCT137690 in Various Human Cancer Cell Lines

Cell Line	Cancer Type	GI ₅₀ (μM)
HCT116	Colon Carcinoma	0.038
SW620	Colon Carcinoma	0.30
A2780	Ovarian Carcinoma	0.14
HeLa	Cervical Carcinoma	0.023
U2OS	Osteosarcoma	0.024
KELLY	Neuroblastoma (MYCN-amp)	0.005
IMR32	Neuroblastoma (MYCN-amp)	0.008
SK-N-SH	Neuroblastoma (low MYCN)	0.47

Data compiled from references[2][4]

Experimental Protocols

1. Cell Proliferation (MTT) Assay

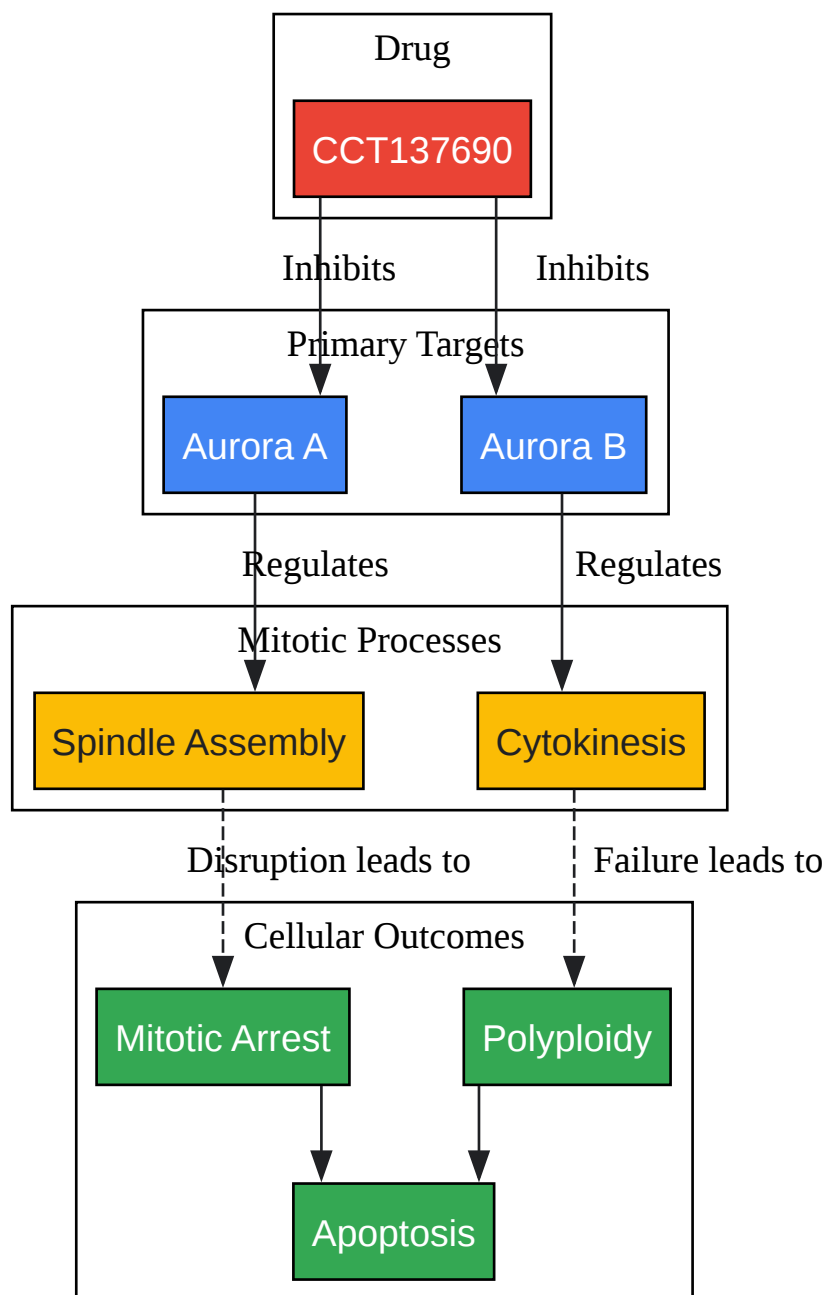
- Objective: To determine the anti-proliferative effect of CCT137690 on cancer cell lines.
- Methodology:
 - Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of CCT137690 in culture medium.
 - Treat the cells with a range of CCT137690 concentrations (e.g., 0 to 25 μM) for 72 hours.
[1]
 - After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

- Measure the absorbance at 570 nm using a microplate reader.[1][4]
- Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.

2. Western Blotting for Aurora Kinase Inhibition

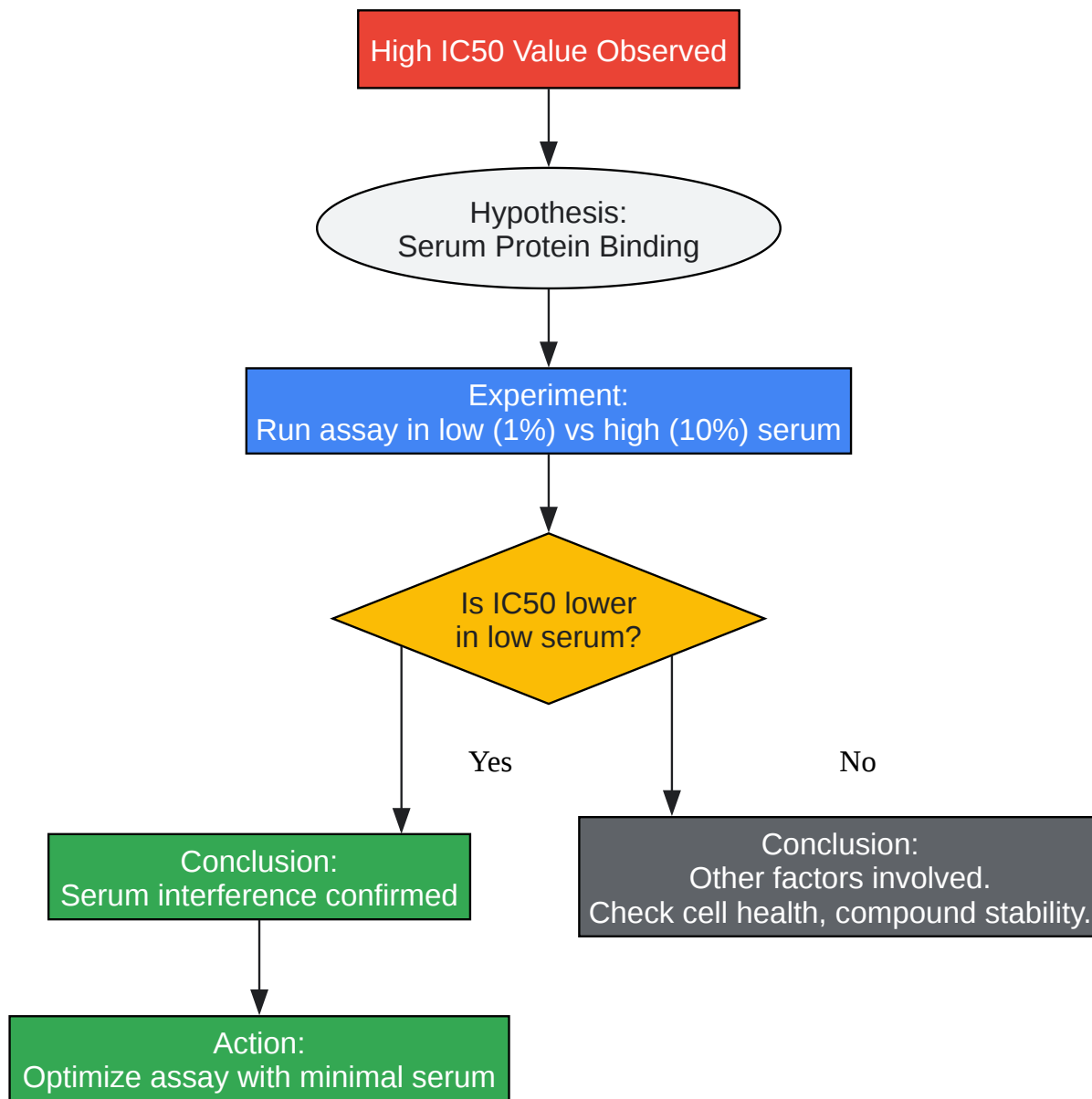
- Objective: To assess the inhibition of Aurora A and B kinase activity in cells treated with CCT137690.
- Methodology:
 - Plate cells and allow them to grow to 70-80% confluency.
 - Treat the cells with various concentrations of CCT137690 for a specified period (e.g., 2 hours).
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with primary antibodies against phospho-Aurora A (Thr288) and phospho-histone H3 (Ser10). Use antibodies against total Aurora A and total histone H3 as loading controls.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Visualizations



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Caption: Mechanism of action of CCT137690.



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Caption: Troubleshooting workflow for high IC₅₀ values.

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